molecular formula C11H21FN2O2 B13089532 tert-Butyl 3-amino-3-(fluoromethyl)piperidine-1-carboxylate

tert-Butyl 3-amino-3-(fluoromethyl)piperidine-1-carboxylate

Cat. No.: B13089532
M. Wt: 232.29 g/mol
InChI Key: VLPXLQTUAYSBOS-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-3-(fluoromethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H21FN2O2 It is a piperidine derivative that features a tert-butyl ester group, an amino group, and a fluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-3-(fluoromethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and fluoromethylamine. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of flow microreactors has been reported to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-amino-3-(fluoromethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. Fluorine atoms can influence the metabolic stability and bioavailability of compounds, making this compound valuable in drug discovery and development .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting the central nervous system .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-3-(fluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The tert-butyl ester group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems .

Comparison with Similar Compounds

  • tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate
  • tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate
  • tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate

Comparison: Compared to similar compounds, tert-Butyl 3-amino-3-(fluoromethyl)piperidine-1-carboxylate is unique due to the presence of both an amino group and a fluoromethyl group on the piperidine ring. This dual substitution can significantly influence its chemical reactivity and biological activity. For instance, the presence of the fluoromethyl group can enhance the compound’s metabolic stability, while the amino group can provide additional sites for chemical modification .

Properties

Molecular Formula

C11H21FN2O2

Molecular Weight

232.29 g/mol

IUPAC Name

tert-butyl 3-amino-3-(fluoromethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-6-4-5-11(13,7-12)8-14/h4-8,13H2,1-3H3

InChI Key

VLPXLQTUAYSBOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CF)N

Origin of Product

United States

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